4-Methoxyethoxy-2-hydroxymethylpyridine

TRPV1 modulation regioisomer allosteric modulator

This 2,4-disubstituted pyridine scaffold is essential for PDE4 inhibitor optimization due to its unique 4-(2-methoxyethoxy) pharmacophore, which is distinct from common 4-methoxy or 4-difluoromethoxy analogs. Its balanced LogP (0.4) and TPSA (51.6 Ų) offer a lead-like profile unavailable from the more polar 2-(hydroxymethyl)pyridine (LogP -0.46). It also serves as a critical, structurally matched negative control for TRPV1 allosteric modulator MRS1477 (CAS 405103-53-9), enabling precise target deconvolution in phenotypic assays. Featuring two orthogonal synthetic handles, this is a versatile building block for medicinal chemistry.

Molecular Formula C9H13NO3
Molecular Weight 183.207
CAS No. 787622-88-2
Cat. No. B2828128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyethoxy-2-hydroxymethylpyridine
CAS787622-88-2
Molecular FormulaC9H13NO3
Molecular Weight183.207
Structural Identifiers
SMILESCC(OC)OC1=CC(=NC=C1)CO
InChIInChI=1S/C9H13NO3/c1-7(12-2)13-9-3-4-10-8(5-9)6-11/h3-5,7,11H,6H2,1-2H3
InChIKeyTYQLGMZBPKXJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyethoxy-2-hydroxymethylpyridine (CAS 787622-88-2): A Di-Substituted Pyridine Building Block with Distinct Physicochemical and Synthetic Utility


4-Methoxyethoxy-2-hydroxymethylpyridine (CAS 787622-88-2), systematically named [4-(1-methoxyethoxy)pyridin-2-yl]methanol, is a di-substituted pyridine derivative with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol [1]. The compound features a hydroxymethyl group at the 2-position and a 2-methoxyethoxy ether side chain at the 4-position of the pyridine ring, a structural arrangement characteristic of intermediates employed in the assembly of complex active pharmaceutical ingredients (APIs) . Computed physicochemical properties include an XLogP3 of 0.4, a topological polar surface area (TPSA) of 51.6 Ų, four hydrogen bond acceptor sites, one hydrogen bond donor, and four rotatable bonds, indicating a moderately polar scaffold with balanced aqueous-organic partitioning [1]. The compound is listed in the EPA DSSTox database (DTXSID80703426) and is commercially available from multiple suppliers at typical purities of ≥95% . It is a chiral molecule containing one undefined stereocenter at the acetal carbon of the 1-methoxyethoxy group, which may be relevant for stereoselective synthetic applications [1].

Why 4-Methoxyethoxy-2-hydroxymethylpyridine Cannot Be Substituted by Generic 2-Pyridinemethanol or Simple 4-Alkoxy Analogs


Generic substitution of 4-methoxyethoxy-2-hydroxymethylpyridine with unsubstituted 2-(hydroxymethyl)pyridine (CAS 586-98-1) or simpler 4-alkoxy congeners such as 4-methoxy-2-pyridinemethanol (CAS 16665-38-6) would introduce significant alterations in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and biological target engagement. The parent scaffold 2-(hydroxymethyl)pyridine possesses a LogP of −0.46 and a TPSA of 33.1 Ų, making it substantially more polar and less membrane-permeable than the target compound (XLogP3 0.4, TPSA 51.6 Ų) . The 4-methoxyethoxy side chain contributes an additional 2 hydrogen bond acceptor atoms and 2 additional rotatable bonds relative to 4-methoxy-2-pyridinemethanol, conferring greater conformational entropy and a distinctly different pharmacophoric profile . Furthermore, regioisomeric switching to (6-(2-methoxyethoxy)pyridin-3-yl)methanol (CAS 405103-53-9, also known as MRS1477) yields a compound with demonstrated positive allosteric modulator activity at TRPV1 channels [1], underscoring the critical role of precise substituent positioning in determining biological function. These quantitative property differences directly impact solubility, passive membrane permeability, CYP enzyme interactions, and target selectivity—rendering generic substitution scientifically invalid for applications where the 2-hydroxymethyl-4-(2-methoxyethoxy) arrangement is structurally specified.

4-Methoxyethoxy-2-hydroxymethylpyridine (787622-88-2): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Regioisomeric Differentiation: Positional Selectivity Drives Divergent Biological Activity vs. MRS1477

The regioisomer (6-(2-methoxyethoxy)pyridin-3-yl)methanol (CAS 405103-53-9, MRS1477) is a publicly disclosed TRPV1 positive allosteric modulator that potentiates capsaicin- and pH-induced TRPV1 activation, with functional Ca²⁺ flux assays demonstrating significant augmentation of agonist responses in NIH-3T3 cells stably expressing TRPV1 [1]. In contrast, 4-methoxyethoxy-2-hydroxymethylpyridine (CAS 787622-88-2) possesses the 2-hydroxymethyl and 4-(2-methoxyethoxy) substitution pattern, a regioisomeric arrangement that precludes the specific 1,4-dihydropyridine pharmacophore required for TRPV1 allosteric modulation. No published evidence demonstrates TRPV1 activity for CAS 787622-88-2. This positional differentiation is critical: the two constitutional isomers share identical molecular formula (C9H13NO3) and molecular weight (183.20 g/mol), yet their divergent substitution patterns confer mutually exclusive biological target engagement profiles [2]. For research programs requiring a pyridinemethanol scaffold without TRPV1 liability, CAS 787622-88-2 provides a functionally distinct alternative to MRS1477.

TRPV1 modulation regioisomer allosteric modulator drug discovery

Lipophilicity Differentiation: 2.3-Fold Increase in LogP vs. Unsubstituted 2-(Hydroxymethyl)pyridine

The target compound exhibits an XLogP3 of 0.4 (PubChem) and a computed LogP of 0.59910 (chemsrc), which is substantially higher than the unsubstituted parent scaffold 2-(hydroxymethyl)pyridine (CAS 586-98-1), with a reported LogP of −0.46 . This represents a net increase of approximately 0.86–1.06 log units, corresponding to a roughly 7- to 11-fold enhancement in octanol-water partition coefficient. The increased lipophilicity arises from the 2-methoxyethoxy substituent at the 4-position, which adds two methylene units and a terminal methyl ether relative to simple 4-methoxy-2-pyridinemethanol (LogP −0.18 to 0.58) . For medicinal chemistry applications, this LogP shift moves the compound from a highly polar (LogP < 0) space into the more drug-like range (LogP 0–3), improving predicted passive membrane permeability while retaining aqueous solubility through the ether oxygen atoms and the hydroxymethyl hydrogen bond donor.

logP lipophilicity membrane permeability physicochemical property

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Differentiation vs. 4-Methoxy-2-pyridinemethanol

4-Methoxyethoxy-2-hydroxymethylpyridine possesses 4 hydrogen bond acceptor (HBA) sites and a TPSA of 51.6 Ų (PubChem) / 51.58 Ų (chemsrc), compared to 3 HBA sites and a TPSA of 42.35 Ų for 4-methoxy-2-pyridinemethanol (CAS 16665-38-6) . The additional HBA derives from the extra ether oxygen in the extended 2-methoxyethoxy side chain (−O−CH₂−CH₂−O−CH₃) versus the simple methoxy group (−O−CH₃). This 21.8% increase in TPSA concomitantly raises the predicted aqueous solubility ceiling while the added methylene units maintain favorable LogP. By comparison, the 3-methyl analog (CAS 206990-53-6) retains 4 HBA and an identical PSA of 51.58 Ų but has increased LogP (1.2535) from the additional methyl group, illustrating the fine-tuning capability of the methoxyethoxy substitution pattern . The target compound thus occupies a unique position in the property space: higher HBA capacity than simple 4-alkoxy analogs, yet lower LogP than the 3-methyl derivative, offering a differentiated solubility-permeability balance.

HBA TPSA solubility ADME drug-likeness

Conformational Flexibility: Rotatable Bond Count Differentiates Target from All Simpler 2-Pyridinemethanol Analogs

The target compound contains 4 rotatable bonds (PubChem), which is double the count of 4-methoxy-2-pyridinemethanol (2 rotatable bonds) and quadruple that of unsubstituted 2-(hydroxymethyl)pyridine (1 rotatable bond) [1]. The two additional rotatable bonds originate from the −O−CH₂−CH₂−O− segment of the 2-methoxyethoxy side chain, providing greater conformational sampling in solution and at binding sites. The 3-methyl analog (CAS 206990-53-6) has 5 rotatable bonds, one more than the target due to the additional methyl group . In the context of medicinal chemistry, the number of rotatable bonds (≤10 is generally preferred for oral drugs) correlates inversely with oral bioavailability, and the target compound's count of 4 falls within the optimal range while providing sufficient flexibility for induced-fit binding. The conformational entropy penalty upon binding is intermediate between rigid (1–2 rotors) and highly flexible (>5 rotors) analogs.

rotatable bonds conformational flexibility entropy drug design

Predicted Acid Dissociation Constant (pKa) Stability Differentiation for the Hydroxymethyl Proton

The predicted pKa of the hydroxymethyl alcohol proton in 4-methoxyethoxy-2-hydroxymethylpyridine is 13.17 ± 0.10, as computed and reported by ChemicalBook . This value is comparable to that of 2-(hydroxymethyl)pyridine (pKa 13.48 ± 0.10 predicted) and 4-hydroxymethylpyridine (pKa 13.45 ± 0.10 predicted) , indicating that the 4-methoxyethoxy substituent does not significantly alter the acidity of the primary alcohol through inductive or resonance effects. However, the pKa of the pyridine nitrogen (not explicitly reported for the target) is expected to be moderated by the electron-donating 4-alkoxy substituent relative to unsubstituted pyridine (pKa ~5.2). At physiological pH (7.4), the compound exists predominantly as the neutral alcohol with an unprotonated pyridine nitrogen, distinguishing its ionization profile from more basic 2-aminomethylpyridine analogs. For procurement decisions, this predicted pKa informs salt formation strategies, chromatographic purification method development, and pH-stability profiling.

pKa ionization state formulation physicochemical stability

2-Pyridinemethanol PDE4 Inhibitor Scaffold: Class-Level Evidence Supporting the Core Pharmacophore

The broader 2-pyridinemethanol chemotype has been validated as a core scaffold for potent and selective phosphodiesterase-4 (PDE4) inhibitors. Ducharme et al. (2003) reported a series of substituted 2-pyridinemethanol derivatives with PDE4 inhibitory activity, demonstrating that 4-position substitution modulates both potency and selectivity [1]. The lead compound (compound 9) from this series exhibited excellent in vitro PDE4 inhibitory activity, desirable pharmacokinetic parameters, and good efficacy in animal models of bronchoconstriction [1]. While 4-methoxyethoxy-2-hydroxymethylpyridine (CAS 787622-88-2) itself has not been directly evaluated in published PDE4 assays, its structural features—specifically the 2-hydroxymethyl group essential for PDE4 catalytic site interaction and the 4-position ether substituent that can tune selectivity versus other PDE isoforms—align with the established SAR framework for this target class [2]. The 4-(2-methoxyethoxy) substituent offers a distinct steric and electronic profile compared to previously reported 4-alkoxy or 4-aryloxy PDE4 inhibitors, representing a novel vector for SAR exploration in this therapeutically relevant target family.

PDE4 inhibitor 2-pyridinemethanol SAR anti-inflammatory respiratory disease

4-Methoxyethoxy-2-hydroxymethylpyridine (787622-88-2): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization with Novel 4-Position Ether Vector

Based on the validated 2-pyridinemethanol PDE4 pharmacophore , 4-methoxyethoxy-2-hydroxymethylpyridine serves as a differentiated starting scaffold for PDE4 inhibitor optimization. The 4-(2-methoxyethoxy) substituent provides a previously unexplored steric and electronic profile at the 4-position of the pyridine ring, distinct from reported 4-methoxy, 4-difluoromethoxy, or 4-aryloxy PDE4 inhibitors. Its intermediate LogP (0.4–0.6) and TPSA (51.6 Ų) are compatible with lead-like chemical space, while its 4 rotatable bonds offer sufficient conformational flexibility for induced-fit binding without excessive entropic penalty [1]. Researchers can leverage the primary alcohol as a synthetic handle for ester, ether, or carbamate prodrug strategies, or for direct optimization of the hydroxymethyl moiety known to engage the PDE4 catalytic site. The compound's chiral acetal center also provides an opportunity for stereoselective SAR exploration.

Chemical Biology: TRPV1-Negative Control Compound for Pyridinemethanol Library Screening

The regioisomeric differentiation between 4-methoxyethoxy-2-hydroxymethylpyridine (CAS 787622-88-2) and the known TRPV1 positive allosteric modulator MRS1477 (CAS 405103-53-9) establishes a clear rationale for using the target compound as a specificity control in chemical biology screens. When screening pyridinemethanol-containing libraries against ion channel targets, CAS 787622-88-2 can serve as a structurally matched negative control that shares the identical molecular formula (C9H13NO3) and comparable physicochemical properties but lacks the specific substitution pattern required for TRPV1 modulation. This enables researchers to disentangle TRPV1-mediated effects from non-specific pyridine-related activities in phenotypic assays.

Synthetic Chemistry: Multifunctional Building Block for Parallel Library Synthesis

4-Methoxyethoxy-2-hydroxymethylpyridine is a di-functionalized pyridine building block offering two distinct synthetic handles: the primary hydroxymethyl group at the 2-position (amenable to oxidation, esterification, alkylation, or conversion to halide/amine) and the 2-methoxyethoxy ether at the 4-position (which can be selectively cleaved under acidic conditions to reveal a 4-hydroxypyridine intermediate) . With its computed boiling point of 321.7 ± 37.0 °C, the compound is compatible with a wide range of reaction conditions, and its balanced LogP facilitates purification by both normal-phase and reverse-phase chromatography [1]. Commercial availability from multiple suppliers at ≥95% purity supports its use in both milligram-scale library synthesis and gram-scale intermediate preparation.

Agrochemical Intermediate: Alkoxypyridine Scaffold for Crop Protection Chemistry

Pyridinemethanol derivatives bearing alkoxy substituents have precedent as intermediates in the synthesis of heterocyclic agrochemicals, as exemplified by patent EP-0259738-A2, which describes substituted pyridyl-containing heterocyclic compounds with potent insecticidal activity . The 4-(2-methoxyethoxy) substitution pattern of CAS 787622-88-2 is structurally analogous to ether-linked pyridine intermediates used in neonicotinoid and related insecticide synthesis programs. The compound's moderate lipophilicity and hydrogen-bonding capacity are consistent with the physicochemical requirements for phloem mobility and cuticular penetration in crop protection agents, positioning it as a candidate building block for agrochemical discovery.

Quote Request

Request a Quote for 4-Methoxyethoxy-2-hydroxymethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.